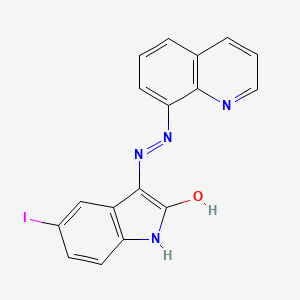
N-1-naphthylbutanamide
Vue d'ensemble
Description
N-1-naphthylbutanamide is a chemical compound that belongs to the class of fatty acid amides. It is also known as NBDA or N-(1-naphthyl)butyramide. This compound has gained significant attention in the scientific community due to its various applications in research.
Applications De Recherche Scientifique
1. Functional Naphthalene Diimides: Synthesis and Applications
Naphthalene diimides (NDIs), a category which includes N-1-naphthylbutanamide, have been researched for their versatile applications in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators for sensing aromatic systems, catalysis, and DNA intercalations with medicinal implications. Notably, NDIs have also shown promise in areas like artificial photosynthesis and solar cell technology. This comprehensive review provides insights into the synthetic routes, properties, and potential future applications of NDIs in various fields (Kobaisi et al., 2016).
2. Application in Alzheimer's Disease Diagnosis
A derivative of naphthylbutanamide, [18F]FDDNP, has been used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This application is crucial for diagnostic assessment and treatment monitoring in Alzheimer's disease (Shoghi-Jadid et al., 2002).
3. Detection of 1-Naphthol as a Biomarker
1-Naphthol, a metabolite of the insecticide carbaryl, is detected using Eu3+ functionalized metal-organic frameworks. This method could be significant for monitoring exposure to carbaryl, assessing its potential health impacts including neurological disorders and cancer. The study demonstrates the application of these frameworks in personalized health monitoring (Qin & Yan, 2018).
4. Core-Substituted Naphthalenediimides in Supramolecular Chemistry
Core-substituted naphthalenediimides (cNDIs), which are closely related to this compound, find applications in supramolecular chemistry, including pH and fluoride sensors, DNA binding, anion transport, and use in organic field-effect transistors (OFETs). These applications extend to artificial photosystems and organic solar cells (Sakai et al., 2010).
5. Allelochemical Stress and Oxidative Damage Studies
N-phenyl-2-naphthylamine, a compound related to this compound, has been studied for its effects on the aquatic unicellular algae Chlorella vulgaris. This research highlights the oxidative stress and inhibition of photosynthesis caused by exposure to this compound, providing insights into its ecological impacts and potential risks (Qian et al., 2009).
6. Biosynthesis and Molecular Actions of Specialized 1,4-Naphthoquinone Natural Products
The study of 1,4-naphthoquinones (1,4-NQs), which are chemically related to this compound, reveals their roles in plant interactions and as traditional medicine sources. This research underscores the importance of these compounds in horticultural plants and their potential as drug scaffolds (Widhalm & Rhodes, 2016).
7. Naphthalenediimide Polymers in All-Polymer Photovoltaics
Naphthalenediimide (NDI) polymers, closely associated with this compound, are crucial in the development of all-polymer solar cells. These polymers act as electron-accepting materials and have achieved power conversion efficiencies close to the state-of-the-art in organic photovoltaic cells (Zhou & Facchetti, 2018).
Propriétés
IUPAC Name |
N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-14(16)15-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQJPAKTNBBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307283 | |
| Record name | Butyramide, N-1-naphthyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24626-91-3 | |
| Record name | Butyramide, N-1-naphthyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyramide, N-1-naphthyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-(1-isopropyl-4-piperidinyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3871995.png)
![3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3872011.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872014.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)

![5-phenyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3872041.png)
![6-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B3872050.png)
![N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3872057.png)
![3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872067.png)
![2-{[(2-furylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3872084.png)

![5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872092.png)
